molecular formula C28H30O10 B12430976 Physalin X

Physalin X

Cat. No.: B12430976
M. Wt: 526.5 g/mol
InChI Key: YANMOPNMEHOFDO-VSGACOMMSA-N
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Description

Origin and Classification of Physalins within the Withanolide Family

Physalins are a major subclass of withanolides, which are C28 ergostane-type phytosterols. researchgate.netnih.gov Withanolides are a diverse group of compounds, with over 350 isolated from the Physalis genus alone. researchgate.net The defining structural feature of physalins is the cleavage of the C13-C14 bond and the formation of a new C16-C24 carbocyclic bond, which distinguishes them from other ergostane-type steroids. wikipedia.orgresearchgate.net This structural modification results in a highly oxygenated 13,14-seco-steroid. frontiersin.org

Physalins are further categorized into two main subclasses based on their structural characteristics nih.govresearchgate.net:

Type I Physalins: In this subclass, carbon-14 is linked to carbon-17 through an oxygen atom, forming an acetal bridge. nih.govresearchgate.net

Type II Neophysalins: In this group, carbon-14 is bonded to carbon-16, and an esterification between carbon-15 and carbon-17 forms a lactone. nih.govresearchgate.net

Physalin X belongs to the broader class of withanolides, which are recognized for their significant medicinal properties. ontosight.ai These compounds are primarily biosynthesized in plants of the Solanaceae family. frontiersin.org

Significance of this compound in Phytochemical Research

This compound, with the molecular formula C28H30O10, is a notable member of the physalin family. nih.gov Its complex molecular structure, like other withanolides, features a steroid nucleus with a side chain and a lactone ring. ontosight.ai The biosynthesis of this compound involves the mevalonate (B85504) pathway, which is responsible for producing the steroid nucleus through a series of enzymatic reactions. ontosight.ai

The significance of this compound in phytochemical research stems from its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai Research into physalins, including this compound, has demonstrated their capacity to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). ontosight.ai

Current Research Landscape and Academic Importance of Physalins

The current research landscape for physalins is vibrant, with numerous studies investigating their diverse pharmacological properties. frontiersin.org The academic importance of these compounds is underscored by their potential as lead compounds for the development of new therapeutic agents. nih.gov The wide array of biological activities attributed to physalins, such as anticancer, anti-inflammatory, antiparasitic, antimicrobial, and antiviral effects, makes them a subject of intense scientific investigation. frontiersin.orgnih.gov

Ongoing research focuses on elucidating the mechanisms of action underlying the biological effects of physalins. For instance, the anti-inflammatory properties of some physalins are attributed to their ability to suppress the NF-κB signaling pathway, a key regulator of inflammation. frontiersin.orgresearchgate.net Similarly, the anticancer activities of certain physalins are linked to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.govresearchgate.net The continued exploration of the phytochemical and pharmacological aspects of physalins, including this compound, holds promise for the discovery of novel therapeutic strategies for a range of diseases.

Interactive Data Tables

Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC28H30O10
Molecular Weight526.5 g/mol
IUPAC Name(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.0¹,⁵.0²,²⁴.0⁸,¹⁷.0⁹,¹⁴.0¹⁸,²⁷.0²¹,²⁶]nonacosa-13,15-diene-4,10,22,29-tetrone
Reported Biological Activities of Physalins
ActivityDescriptionReferences
AnticancerInhibit the growth of various cancer cell lines and induce apoptosis. frontiersin.orgontosight.ai
Anti-inflammatoryPossess anti-inflammatory properties, potentially beneficial for inflammatory diseases. frontiersin.orgontosight.ai
ImmunomodulatoryCapable of interacting with various components involved in the onset and resolution of inflammation. nih.gov
AntimicrobialShow effects against certain bacteria and fungi. ontosight.ai
AntiparasiticExhibit activity against parasites such as Leishmania species. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

IUPAC Name

(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone

InChI

InChI=1S/C28H30O10/c1-23-10-18-25(3)28-20(23)27(22(33)38-28,35-11-16(23)19(31)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)21(32)37-25/h4-5,8,13-16,18,20,29,34H,6-7,9-11H2,1-3H3/t13?,14-,15+,16-,18+,20+,23+,24-,25-,26+,27-,28-/m0/s1

InChI Key

YANMOPNMEHOFDO-VSGACOMMSA-N

Isomeric SMILES

C[C@]12C[C@@H]3[C@]4([C@@]56[C@H]1[C@@]([C@@H]7C=CC8=CC(CC(=O)[C@@]8([C@H]7CC[C@]5(C(=O)O4)O)C)O)(C(=O)O6)OC[C@H]2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(C7C=CC8=CC(CC(=O)C8(C7CCC5(C(=O)O4)O)C)O)(C(=O)O6)OCC2C(=O)O3)C

Origin of Product

United States

Isolation and Natural Occurrence of Physalin X

Botanical Sources and Geographical Distribution of Physalis Species Containing Physalin X

This compound has been identified as a constituent of Physalis alkekengi L. var. franchetii. nih.gov This herbaceous plant species is widely distributed, and its chemical composition can be influenced by geographical factors. researchgate.net Plants from which this compound has been isolated have been collected from various regions in China, indicating its presence in East Asian populations of the species. nih.govfrontiersin.org The genus Physalis itself is found globally in tropical and subtropical regions. nih.gov

Botanical SourceFamilyGeographical Origin of Studied Samples
Physalis alkekengi L. var. franchetiiSolanaceaeChina (including Heilongjiang, Jilin, and Liaoning provinces) nih.govfrontiersin.org

Extraction and Initial Chromatographic Separation Techniques for this compound

The isolation of this compound from its botanical sources involves a multi-step process of extraction and purification. The general procedure begins with the collection and processing of plant material, typically the calyces and berries, which are known to accumulate physalins. nih.govfrontiersin.org

The dried and powdered plant material is subjected to solvent extraction. Methanol (B129727) is a commonly used solvent for this initial step. nih.gov One established method involves extracting the plant material with methanol at room temperature, followed by ultrasonication to enhance efficiency. nih.govnih.gov Alternative methods may use heated reflux extraction with aqueous ethanol (B145695). google.commdpi.com

Following the initial extraction, the crude extract undergoes purification to isolate the physalin compounds. This typically involves:

Solvent-Solvent Partitioning: The crude extract is partitioned between different immiscible solvents, such as n-hexane and chloroform, to separate compounds based on their polarity. d-nb.info

Solid-Phase Extraction (SPE): The extract can be passed through an SPE cartridge to remove interfering substances and enrich the physalin fraction. nih.gov

Chromatography: A combination of chromatographic techniques is essential for the separation of individual physalins. Macroporous resin chromatography is often used for initial purification, eluting with a gradient of ethanol-water solutions. google.com Further separation is achieved using techniques like column chromatography on silica (B1680970) gel, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC). d-nb.inforesearchgate.net For detailed analysis and identification, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is employed. nih.gov

A specific method for the analysis of this compound involved the following chromatographic conditions:

ParameterSpecification
Chromatography System UPLC (Ultra-Performance Liquid Chromatography) nih.gov
Column ACQUITY UPLC® BEH C18 (1.7 μm, 2.1 × 50 mm) nih.gov
Mobile Phase Gradient elution with (A) methanol and (B) water with 0.1% formic acid nih.gov
Flow Rate 0.4 mL/min nih.gov
Detection Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) frontiersin.org

Distribution and Accumulation Patterns of this compound in Plant Tissues Across Developmental Stages

The concentration and distribution of physalins, including this compound, within the plant are not uniform. Accumulation varies significantly between different plant organs and changes as the plant matures. researchgate.netfrontiersin.org

Research on Physalis alkekengi has shown that physalins are generally more abundant in the calyces (the lantern-like structure surrounding the fruit) compared to the berries. frontiersin.org Conversely, the precursors to physalins, such as withanolides, are found in higher concentrations in the berries. frontiersin.org This suggests that the berries are a primary site for the biosynthesis of physalin precursors, while the calyx serves as the main site for the accumulation of mature physalins like this compound. frontiersin.org

Studies on other Physalis species, such as Physalis minima, support the principle of differential accumulation. In P. minima, the highest total physalin content was observed in mature, fruiting plants, with significant variations among different tissues. researchgate.net For example, specific physalins were found to accumulate preferentially in tissues such as young leaves, flower buds, calyces, and seeds at different developmental stages. researchgate.net While data specific to this compound accumulation across all developmental stages is limited, the general pattern observed in the genus indicates that its concentration is likely highest in the calyx of mature plants. researchgate.netfrontiersin.org

Plant Tissue (P. alkekengi)Relative Abundance of Physalins (including this compound)Role in Physalin Metabolism
Calyx High frontiersin.orgSite of accumulation frontiersin.org
Berry Low frontiersin.orgSite of biosynthesis of precursors frontiersin.org

Biosynthesis and Metabolic Pathways of Physalin X

Precursor Biosynthesis Pathways: Mevalonate (B85504) and Methylerythritol Phosphate Routes

The initial five-carbon building blocks for isoprenoid biosynthesis, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants: the cytosolic mevalonate (MEV) pathway and the plastid-localized 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.net

The MEV pathway, occurring in the cytosol, starts with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR). mdpi.comfrontiersin.orgnih.govbiorxiv.org

The MEP pathway, located in plastids, utilizes pyruvate (B1213749) and D-glyceraldehyde 3-phosphate as starting materials, leading to the synthesis of both IPP and DMAPP. mdpi.comwikipedia.orgjapsonline.comletstalkacademy.com 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are key enzymes in the MEP pathway. mdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.net

These two pathways contribute to the pool of IPP and DMAPP, which are then condensed to form larger isoprenoid precursors, ultimately leading to the triterpene squalene (B77637), a crucial intermediate in steroid biosynthesis. mdpi.com

Key Steroidal Intermediates in Physalin X Biosynthesis

Following the formation of squalene, a series of cyclization and modification steps lead to the production of steroidal intermediates. Cycloartenol (B190886) is a primary intermediate in the synthesis of 24-methylene cholesterol. mdpi.comfrontiersin.orgnih.gov Enzymes such as squalene synthase, squalene epoxidase, and cycloartenol synthase are involved in these early steps. mdpi.comfrontiersin.orgnih.gov

24-methylene cholesterol is considered a key branching point in the biosynthesis of certain specialized steroids in Solanaceae plants, including physalins and withanolides. frontiersin.orgnih.govmdpi.comfrontiersin.org This intermediate can be converted to 24-methyldesmosterol (B1221264) by sterol Δ24-isomerase (24ISO), which is implicated as a precursor for withanolides and physalins. frontiersin.orgresearchgate.netnih.govmdpi.comfrontiersin.org Alternatively, 24-methylene cholesterol can be channeled towards the biosynthesis of brassinosteroids via campesterol (B1663852), catalyzed by sterol side chain reductase 1 (SSR1). frontiersin.orgnih.govfrontiersin.org Lanosterol (B1674476) has also been identified as a key intermediate in the biosynthesis of physalins. frontiersin.orgnih.gov Withanolides and withaphysalins have been proposed as crucial intermediates between lanosterol and physalins. frontiersin.orgnih.govresearchgate.net

Enzymatic Transformations and Stereochemical Considerations in this compound Formation

The conversion of these steroidal intermediates into the complex structure of this compound involves numerous enzymatic transformations, including desaturation, methylation, hydroxylation, epoxidation, cyclization, and chain elongation. mdpi.comresearchgate.net The precise sequence and stereochemistry of these reactions are critical in determining the final physalin structure.

Oxidoreductases and cytochrome P450 enzymes play significant roles in the late stages of physalin biosynthesis, catalyzing various oxidation reactions. frontiersin.orgnih.govnih.govdntb.gov.uamdpi.comresearchgate.net Cytochrome P450 enzymes, in particular, are known to be involved in hydroxylation and demethylation steps in steroid and triterpenoid (B12794562) biosynthesis. frontiersin.orgnih.govnih.govdntb.gov.uamdpi.comresearchgate.net Sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is potentially involved in the demethylation of lanosterol. frontiersin.orgnih.govresearchgate.net Studies have identified numerous P450 candidates in Physalis angulata that are potentially involved in converting 24-methyldesmosterol to physalins through multiple oxidation steps. nih.govdntb.gov.uamdpi.com

The formation of the characteristic 13,14-seco-16,24-cycloergostane skeleton of physalins involves complex cyclization and rearrangement mechanisms. mdpi.comresearchgate.net While the detailed mechanisms specifically for this compound are not fully elucidated, studies on other physalins suggest processes such as domino ring transformation and acid-induced benzilic acid-type rearrangement reactions can occur, leading to the formation of the unique ring structures and the secosteroid nature (cleavage of the C13-C14 bond) of these compounds. mdpi.comresearchgate.net The racemic DEFGH-ring moiety of Type I physalins is synthesized through enzymatic kinetic resolution. mdpi.com

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of physalins is under genetic and molecular control, involving the regulation of genes encoding the enzymes in the pathway.

Transcriptomic and metabolomic studies in Physalis species have aimed to identify genes and enzymes involved in physalin biosynthesis. frontiersin.orgfrontiersin.orgnih.govnih.govdntb.gov.uaresearchgate.net Genes encoding key enzymes in the MEV and MEP pathways, as well as those involved in later steroidal modifications like squalene synthase, squalene epoxidase, cycloartenol synthase, sterol methyl transferase 1, sterol-4α-methyl oxidase, cycloeucalenol (B201777) cycloisomerase, obtusifoliol-14-demethylase, and stero-Δ-24-isomerase, have been investigated. frontiersin.orgnih.govresearchgate.net

Studies have identified numerous candidate genes, particularly those encoding cytochrome P450 enzymes, that are potentially involved in the conversion of intermediates like 24-methyldesmosterol to physalins. nih.govdntb.gov.uamdpi.com Virus-induced gene silencing (VIGS) has been used to validate the involvement of some of these P450 candidates in physalin biosynthesis by observing a decrease in physalin levels upon gene silencing. nih.govdntb.gov.ua While specific genes directly responsible for the final steps leading to this compound are still being characterized, these studies provide a foundation for understanding the genetic regulation of the physalin biosynthetic pathway. nih.govdntb.gov.ua

Table 1: Key Enzymes and Intermediates in Physalin Biosynthesis

Enzyme/IntermediatePathway InvolvedRole in Biosynthesis
Isopentenyl diphosphate (IPP)MEV and MEP5-carbon precursor unit
Dimethylallyl pyrophosphate (DMAPP)MEV and MEP5-carbon precursor unit
3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR)MEVKey regulatory enzyme in MEV pathway
1-deoxy-D-xylulose-5-phosphate synthase (DXS)MEPInitiates MEP pathway
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)MEPCatalyzes formation of MEP
Farnesyl pyrophosphate (FPP)Downstream of MEV/MEPFormed from IPP and DMAPP, precursor to squalene
SqualeneDownstream of FPPTriterpene precursor to steroids
CycloartenolDownstream of SqualeneIntermediate in 24-methylene cholesterol synthesis
24-methylene cholesterolDownstream of CycloartenolBranching point for specialized steroid biosynthesis
Sterol Δ24-isomerase (24ISO)Downstream of 24-methylene cholesterolConverts 24-methylene cholesterol to 24-methyldesmosterol
24-methyldesmosterolDownstream of 24ISOProposed precursor for withanolides and physalins
LanosterolDownstream of SqualeneKey intermediate in physalin biosynthesis
WithanolidesDownstream of Lanosterol/24-methyldesmosterolProposed intermediates in physalin biosynthesis
WithaphysalinsDownstream of WithanolidesProposed intermediates in physalin biosynthesis
OxidoreductasesLate stageCatalyze oxidation reactions
Cytochrome P450 enzymesLate stageCatalyze oxidation, hydroxylation, demethylation steps
Sterol 14α-demethylase (CYP51)Late stagePotential involvement in lanosterol demethylation

Transcriptomic and Proteomic Profiling of Producing Organisms

Transcriptomic and metabolomic profiling have been instrumental in unraveling the complex biosynthetic pathways of physalins in Physalis species. Studies in Physalis angulata and Physalis alkekengi have aimed to identify the genes and enzymes involved in the synthesis of these compounds mdpi.comnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net.

The biosynthesis of physalins is understood to originate from 24-methylenecholesterol (B1664013), an intermediate in the sterol pathway mdpi.comnih.govnih.gov. This compound serves as a branching point, leading either to brassinolide (B613842) biosynthesis via campesterol or to withanolides and physalins via 24-methyldesmosterol mdpi.comnih.govnih.gov. The conversion of 24-methylenecholesterol to 24-methyldesmosterol is catalyzed by a sterol delta-24-isomerase (24ISO) mdpi.comnih.govnih.gov. The 24ISO gene has been cloned from P. angulata, and its involvement in physalin biosynthesis has been experimentally supported through gene silencing studies mdpi.comnih.govnih.gov.

While 24-methyldesmosterol is recognized as a key precursor, the subsequent steps leading specifically to physalins, including this compound, are not yet fully elucidated mdpi.comnih.govnih.gov. Based on the complex structures of physalins, it is hypothesized that a series of oxidation reactions at various carbon positions are involved, likely catalyzed by cytochrome P450 enzymes (P450s) mdpi.comnih.govresearchgate.net. Transcriptomic analysis of P. angulata has identified a significant number of putative P450-encoding sequences mdpi.comnih.govresearchgate.net. From a constructed P. angulata transcriptome, 306 sequences were annotated as P450s, with 73 showing significant expression levels mdpi.comnih.gov. Detailed phylogenetic analysis proposed 21 P450 candidates potentially involved in physalin biosynthesis mdpi.comresearchgate.net. Further validation using virus-induced gene silencing (VIGS) in P. angulata leaves demonstrated that suppressing the expression of certain P450 candidates led to decreased levels of physalin-class compounds, providing evidence for their involvement in the pathway mdpi.comnih.govresearchgate.net. For instance, one P450 candidate (PB.34165.2) was suggested to be responsible for C-22 hydroxylation in physalin biosynthesis, as its reduced transcript levels correlated with decreased physalin H and dihydrophysalin A content nih.gov.

Metabolomic profiling, often coupled with transcriptomic analysis, has been used to identify and quantify various physalin metabolites in different Physalis tissues, such as calyxes and berries of P. alkekengi nih.govresearchgate.netfrontiersin.org. This approach helps in correlating metabolite accumulation with the expression patterns of candidate biosynthetic genes nih.govresearchgate.net. Studies have identified numerous physalin metabolites and suggested that withanolides and withaphysalins may serve as intermediates between lanosterol and physalins nih.govresearchgate.netfrontiersin.org.

While transcriptomic and metabolomic studies have provided valuable insights into the genetic and metabolic landscape of physalin production, detailed proteomic profiling specifically focused on the enzymes of the physalin biosynthetic pathway in Physalis species is less extensively reported in the provided search results. General proteomic techniques are utilized in other biological contexts mdpi.commdpi.com, but their specific application to comprehensively profile the protein expression of physalin biosynthetic enzymes in Physalis is an area that may require further research.

Elicitation and Biotechnological Strategies for Enhanced this compound Production

Biotechnological approaches, particularly plant cell and tissue culture combined with elicitation, offer promising avenues for the controlled and enhanced production of valuable secondary metabolites like physalins ums.edu.mynih.govfrontiersin.org. Elicitation involves the application of exogenous substances (elicitors) to plant cultures to trigger defense responses and stimulate the biosynthesis of secondary metabolites nih.govfrontiersin.orgresearchgate.netnih.gov.

Influence of Exogenous Elicitors on Biosynthetic Gene Expression

Exogenous elicitors, which can be biotic (e.g., components of microorganisms) or abiotic (e.g., chemical compounds or physical stresses), have been shown to influence the expression of genes involved in secondary metabolic pathways frontiersin.orgresearchgate.netnih.govchemfaces.com. In the context of physalin and withanolide production in Physalis and related Solanaceous plants, various elicitors have been investigated frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net.

Methyl jasmonate (MeJA) is a widely used elicitor known to induce the accumulation of secondary metabolites, including terpenoids and withanolides, in various plant species frontiersin.orgnih.govresearchgate.net. Studies on Physalis angulata hairy roots have shown that MeJA treatment can lead to variations in the content of physalins, suggesting a regulatory mechanism underlying MeJA-induced biosynthesis researchgate.net. Transcriptomic analysis in MeJA-treated cultures has revealed that candidate genes involved in biosynthetic pathways and transcription factors show altered expression patterns in response to the elicitor researchgate.net.

Chitosan (B1678972), a biotic elicitor derived from chitin, has also been explored for its potential to enhance secondary metabolite production in Physalis species researchgate.net. Research on Physalis angulata shoot cultures indicated that chitosan elicitation was effective in increasing withanolide content researchgate.net. Elicitor-induced stress can activate defense-related genes and influence the expression of enzymes in biosynthetic pathways researchgate.net.

Other elicitors, such as salicylic (B10762653) acid, silver ions (Ag+), and even physical stresses like UV-B radiation and mild heat stress, have been reported to enhance the production of withanolides and other secondary metabolites in Solanaceous plants, suggesting their potential applicability to physalin production as well frontiersin.orgnih.govnih.gov. These elicitors can trigger signaling cascades involving plant hormones like jasmonic acid and abscisic acid, which in turn regulate the expression of biosynthetic genes nih.govchemfaces.comresearchgate.net.

Cell Culture and Hairy Root Systems for Controlled Production

Plant cell cultures and hairy root cultures offer controlled environments for the sustainable production of physalins, independent of environmental factors and seasonal variations ums.edu.myfrontiersin.orgnih.gov. Hairy roots are genetically transformed roots induced by infection with Agrobacterium rhizogenes frontiersin.orgnih.gov. These cultures exhibit rapid growth, genetic stability, and often show enhanced production of secondary metabolites compared to untransformed plant tissues or whole plants ums.edu.myfrontiersin.orgnih.gov.

Studies have reported the presence and production of physalins in cell cultures and hairy root cultures of Physalis species, including Physalis minima and Physalis angulata ums.edu.myupm.edu.myresearchgate.net. Research has focused on optimizing culture conditions, such as the type of culture medium, carbon source, and plant growth regulator concentrations, to maximize physalin production ums.edu.myfrontiersin.orgnih.govresearchgate.net.

For instance, in callus cultures of Physalis minima, the type of basal medium significantly impacted physalin B production ums.edu.my. MS medium was found to support higher physalin B production compared to B5, SH, and WH media ums.edu.my. Furthermore, adjusting the salt strength of the MS medium, specifically using half-strength MS medium, led to a notable increase in physalin B production ums.edu.my.

Hairy root cultures of Physalis minima have also been established and evaluated for physalin production researchgate.net. Studies have shown that hairy root cultures can produce physalins B and F researchgate.net. Culture conditions, such as light exposure, can influence the accumulation of specific physalins; for example, physalin F synthesis was significantly reduced in light-grown hairy root cultures compared to those grown in the dark researchgate.net.

Elicitation strategies are frequently combined with cell and hairy root cultures to further enhance physalin yields frontiersin.orgresearchgate.net. The application of elicitors like MeJA or chitosan to these in vitro systems can stimulate the biosynthetic machinery, leading to increased accumulation of the target compounds frontiersin.orgresearchgate.netresearchgate.net. This integrated approach of using optimized culture conditions and elicitor treatments in cell or hairy root systems holds significant potential for the controlled and efficient biotechnological production of this compound and other valuable physalins.

Structural Modifications and Synthetic Analogues of Physalin X

Advanced Spectroscopic Methods for Elucidating Physalin X Derivatives

The unambiguous structural determination of this compound and its naturally occurring or synthetic derivatives relies on a suite of advanced spectroscopic techniques. Due to the complexity of the physalin skeleton, a combination of methods is essential for complete characterization.

Modern approaches utilize Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). This high-throughput method allows for the rapid discovery and characterization of physalin metabolites from natural sources. nih.govnih.gov By analyzing mass accuracy, diagnostic fragment ions, and common neutral losses, researchers can quickly identify known physalins and tentatively elucidate the structures of new derivatives. nih.govnih.gov For instance, specific diagnostic ions can be used to screen for the characteristic physalin framework before undertaking more detailed structural analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, remains the cornerstone for elucidating the precise stereochemistry and connectivity of these molecules. acs.org NOESY correlations and the analysis of coupling constants are particularly critical for establishing relative stereochemical assignments in the complex, cage-like structures of physalin analogues. acs.orgresearchgate.net

For definitive proof of structure, especially in the case of novel or synthetically modified skeletons, single-crystal X-ray diffraction is the gold standard. This technique provides unequivocal evidence of the three-dimensional arrangement of atoms, confirming the relative and absolute stereochemistry of the molecule.

Chemical Derivatization Strategies for this compound and Its Core Skeleton

Chemical modification of the this compound scaffold is a key strategy for probing its biological functions and developing new compounds. These derivatization strategies are often inspired by the diverse modifications observed in naturally occurring physalins, which include desaturation, methylation, hydroxylation, epoxidation, cyclization, and glycosylation. nih.govfrontiersin.org

The total synthesis of the complete physalin skeleton is an exceptionally difficult task that has not yet been fully realized. acs.org However, the synthesis of key structural moieties and novel analogues provides invaluable tools for mechanistic studies. For example, synthetic work has focused on constructing the complex, cage-shaped DEFGH-ring system, which is a hallmark of many physalins. nih.govresearchgate.net The development of domino ring transformations and other advanced synthetic methods has enabled access to these core structures. nih.govresearchgate.net

By creating both natural and non-natural right-side physalin structures, researchers can evaluate how specific parts of the molecule contribute to its biological activity. researchgate.net The synthesis of DFGH-ring derivatives has been specifically undertaken to evaluate their inhibitory activity on signaling pathways like NF-κB, allowing for a direct assessment of this part of the molecule's functional importance.

Any synthetic or semi-synthetic approach to modifying this compound must contend with the significant challenges of regioselectivity and stereoselectivity. The physalin core is densely functionalized with numerous stereocenters, and the biological activity is highly dependent on the precise spatial arrangement of these functional groups.

The biosynthesis of physalins in nature is governed by enzymes that perform highly specific and selective modifications. researchgate.net Mimicking this level of control in a laboratory setting is a primary goal of synthetic strategies. For instance, the diastereoselective dihydroxylation of a nine-membered carbocycle intermediate was a critical, stereocontrolled step in a biomimetic synthesis of the CDE ring moiety. acs.org Achieving regioselectivity—for example, modifying a specific hydroxyl group among many—often requires the use of sophisticated protecting group strategies or highly selective reagents to control where chemical transformations occur on the complex scaffold.

Biomimetic Synthesis Approaches to this compound Scaffolds

Biomimetic synthesis, which seeks to replicate nature's synthetic strategies in the lab, offers a powerful and elegant approach to constructing complex natural products like physalins. wikipedia.org It is proposed that physalins are biosynthesized from withanolide precursors, which are steroidal compounds that lack the characteristic cyclohexane (B81311) F ring of physalins. acs.orgfrontiersin.org

A key proposed biosynthetic step is the cleavage of the C13–C14 bond of a withanolide to form a nine-membered ring, followed by a Michael addition to form the F ring and create the unique 13,14-seco-16,24-cycloergostane skeleton. acs.org Inspired by this hypothesis, researchers have successfully demonstrated a concise, two-step biomimetic construction of the CDE ring moiety of physalins. nih.govacs.orgacs.org This route begins with a steroidal compound and uses a tandem reaction involving the cleavage of the C13–C14 bond and subsequent diastereoselective dihydroxylation to furnish the core ring system. acs.org This work represents a significant step toward the total synthesis of physalins and validates the potential of a biomimetic strategy guided by proposed biosynthetic pathways.

Structure-Activity Relationship Studies of this compound and its Related Compounds (excluding direct clinical outcomes)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues relates to their biological activity. By comparing the activities of various naturally occurring and synthetic physalins, researchers can identify key pharmacophores—the specific structural features responsible for their effects.

SAR analyses have indicated that specific moieties on the physalin skeleton are crucial for cytotoxic activity. For example, the presence of a 4β-hydroxy-2-en-1-one system in the A-ring and a 5β,6β-epoxy group are considered important features for potent cytotoxicity in both withanolides and physalins. acs.orgresearchgate.net Furthermore, studies comparing different physalins have highlighted the importance of other specific functionalities. The epoxy group of physalin F and the double bond in physalin B are thought to be critical for their potent cytotoxic effects. researchgate.netresearchgate.net These findings provide a roadmap for the design of new analogues, suggesting which parts of the molecule to modify or retain to optimize biological activity.

The table below summarizes key structural features and their observed relationship to cytotoxic activity based on available research.

Structural Feature / MoietyCompound Example(s)Associated Activity/RelationshipReference(s)
4β-hydroxy-2-en-1-one SystemGeneral Physalins/WithanolidesPotential cytotoxic agent acs.orgresearchgate.net
5β,6β-epoxy MoietyGeneral Physalins/WithanolidesPotential cytotoxic agent acs.orgresearchgate.net
C27-C14 Ether Linkage (H-ring)Physalin B (Type B)Defines Type B physalins with a cage-like structure nih.gov
Δ² Double BondPhysalin BCrucial for potent cytotoxic activity researchgate.netresearchgate.net
5β,6β-epoxy GroupPhysalin FCrucial for potent cytotoxic activity researchgate.netresearchgate.net

Biological Activities and Molecular Mechanisms of Physalin X Excluding Dosage, Safety, Human Trials

Anti-inflammatory Activities of Physalin X

Modulation of Pro-inflammatory Mediator Production

The primary evidence for this compound's anti-inflammatory activity comes from studies observing its effect on nitric oxide (NO) production. Research has indicated that this compound can inhibit the production of NO in lipopolysaccharide (LPS)-induced macrophages. researchgate.netresearchgate.net Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a common target for anti-inflammatory agents. Beyond this, specific data on how this compound affects other mediators like prostaglandins (B1171923) is not detailed in the available literature.

Interference with NF-κB Signaling Pathways

There is currently no specific scientific literature detailing the direct effects of this compound on the nuclear factor-kappa B (NF-κB) signaling pathway. While many other physalins are known to suppress inflammation by inhibiting NF-κB activation, it remains unconfirmed whether this compound shares this mechanism. nih.govnih.govresearchgate.net

Regulation of MAP Kinase Activation (ERK, JNK, p38)

Similarly, research specifically investigating the role of this compound in the regulation of mitogen-activated protein kinase (MAPK) pathways—including ERK, JNK, and p38—is absent from the available scientific record. The activation of these kinases is crucial in inflammatory responses, and many natural compounds exert their effects through this pathway, but specific data for this compound is lacking. researchgate.netnih.gov

Impact on Cytokine and Chemokine Expression Profiles

The effect of this compound on the expression profiles of various cytokines and chemokines has not been specifically documented. Studies on related physalins, such as Physalin F, have shown significant reduction in cytokines like IL-2, IL-4, IL-10, and IFN-γ, but these findings cannot be directly attributed to this compound without dedicated research. nih.govmdpi.com

Antineoplastic and Cytotoxic Effects of this compound

General statements suggest that physalins as a class, including this compound, may possess anticancer properties. ontosight.ai However, specific studies focusing on the cytotoxic effects and the underlying apoptotic mechanisms of this compound are not available.

Induction of Apoptosis through Mitochondrial and Extrinsic Pathways

There is no available research that specifically examines the ability of this compound to induce apoptosis in cancer cells, nor any that delineates its action on the mitochondrial (intrinsic) or death receptor (extrinsic) pathways. Extensive research has shown that other physalins, like Physalin A and B, can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, and modulation of Bcl-2 family proteins, but these specific pathways have not been investigated for this compound. researchgate.netnih.govdocumentsdelivered.com

Modulation of Cell Cycle Progression and Arrest

The ability to interfere with the cell cycle of cancer cells is a hallmark of many potential anticancer agents. While direct studies on this compound's impact on cell cycle progression are not extensively documented, research on other members of the physalin family has demonstrated significant activity in this area.

For instance, Physalin A has been shown to induce G2/M phase cell cycle arrest in human non-small cell lung cancer cells. mdpi.com Similarly, Physalin B also causes cell cycle arrest at the G2/M phase in various human breast cancer cell lines, an effect that is associated with the modulation of p53-dependent pathways. nih.govresearchgate.net In contrast, Physalin F has been reported to induce cell cycle arrest in the G1 phase, which consequently inhibits lymphocyte proliferation. nih.gov This suggests that different physalins may target distinct checkpoints in the cell cycle. The collective evidence from related compounds indicates that physalins, potentially including this compound, are a class of molecules capable of halting the proliferation of cancer cells by disrupting the cell division cycle. nih.gov

Table 1: Effects of Various Physalins on Cell Cycle Progression

Compound Cell Line(s) Effect
Physalin A Human non-small cell lung cancer G2/M Arrest mdpi.com
Physalin B Human breast cancer (MCF-7, MDA-MB-231, T-47D) G2/M Arrest researchgate.net
Physalin F Lymphocytes G1 Arrest nih.gov

Interaction with Oncogenic Signaling Cascades (e.g., β-catenin)

Oncogenic signaling pathways are critical drivers of tumor development and progression. The Wnt/β-catenin pathway, when aberrantly activated, is a key player in many cancers, particularly colorectal cancer. nih.gov The ability of natural compounds to interfere with this and other signaling cascades is a significant area of research.

Physalin F has been identified as a potent antagonist of the Wnt/β-catenin signaling pathway. nih.gov It has been shown to accelerate the degradation of β-catenin by promoting the formation of the β-catenin destruction complex in a manner dependent on Yes-Associated Protein (YAP). nih.govresearchgate.net This action effectively inhibits the signaling cascade that is crucial for the proliferation of certain cancer cells. nih.gov

Other physalins interact with different oncogenic pathways. Physalin A, for example, has been found to inhibit the Hedgehog signaling pathway as well as the JAK/STAT3 pathway, both of which are implicated in the maintenance of cancer stem cells and tumor progression. nih.govresearchgate.netnih.gov Although no specific studies have detailed the interaction of this compound with the β-catenin or other oncogenic signaling cascades, the demonstrated activity of other physalins highlights the potential of this molecular scaffold to disrupt cancer-driving cellular communications.

Immunomodulatory Potentials of this compound

Physalins are recognized as pleiotropic molecules that can interact with various components of the immune system, leading to potent anti-inflammatory and immunosuppressive effects. nih.govfrontiersin.org

Regulation of Lymphocyte Proliferation and T-cell Activation

The proliferation and activation of lymphocytes, particularly T-cells, are central to the adaptive immune response and are often dysregulated in autoimmune diseases. Several physalins have demonstrated a potent ability to suppress lymphocyte activity.

Physalins B, F, G, and H have been shown to exert a strong antiproliferative effect on lymphocytes stimulated with concanavalin (B7782731) A, a T-cell mitogen. nih.gov Specifically, Physalin H was found to inhibit the proliferation of T-cells by arresting the cell cycle in the G1 phase and interfering with DNA replication. nih.govnih.gov This immunosuppressive activity is also associated with a modulation of cytokine production, which is critical for T-cell function. nih.gov Physalin F has also been extensively studied, demonstrating a concentration-dependent inhibition of lymphocyte proliferation and a reduction in the production of key cytokines such as IL-2, IL-4, IL-10, and IFN-γ in activated splenocytes. nih.govnih.gov These findings underscore the potential of the physalin class of compounds to serve as potent immunosuppressive agents by targeting T-cell activation and proliferation. nih.gov

Modulation of Macrophage Polarization Phenotypes

Macrophages are key cells of the innate immune system that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2), in response to microenvironmental signals. frontiersin.orgfrontiersin.org The modulation of macrophage polarization is a promising therapeutic strategy for inflammatory diseases.

Research has shown that this compound is an inhibitor of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net The production of NO is a characteristic feature of classically activated M1 macrophages; therefore, its inhibition suggests that this compound may suppress the pro-inflammatory functions of these cells.

Furthermore, studies on other physalins, such as Physalin D, have provided more detailed insights into this regulatory capacity. Physalin D has been shown to repolarize M1 phenotype macrophages toward an M2 phenotype. nih.govscite.ai This is achieved by suppressing the activation of the STAT1 transcription factor, which is crucial for the M1 phenotype, while simultaneously activating the STAT6 transcription factor, which promotes M2 polarization. nih.gov This evidence suggests that physalins, including this compound, can modulate macrophage function, potentially shifting the balance from a pro-inflammatory to an anti-inflammatory state.

Table 2: Immunomodulatory Activities of Selected Physalins

Compound Target Cell Observed Effect Molecular Mechanism
This compound Macrophages Inhibition of LPS-induced Nitric Oxide (NO) production nih.govresearchgate.net Implies suppression of M1 phenotype
Physalin D Macrophages Repolarization of M1 to M2 phenotype nih.govscite.ai Suppression of STAT1 and activation of STAT6 pathway nih.gov
Physalin F Lymphocytes Inhibition of proliferation and cytokine (IL-2, IFN-γ) production nih.govnih.gov Inhibition of calcineurin activity nih.gov
Physalin H T-cells Inhibition of proliferation nih.govnih.gov G1 phase cell cycle arrest nih.gov

Impact on Innate and Adaptive Immune Responses

The effects of physalins on specific immune cells like macrophages and lymphocytes indicate a broader impact on both innate and adaptive immunity. The innate immune response, the body's first line of defense, relies heavily on cells like macrophages. By modulating macrophage activity and inhibiting the production of pro-inflammatory mediators, this compound can influence the initial stages of an immune response. nih.govfrontiersin.org

The adaptive immune response, which involves T- and B-lymphocytes, is also a target of physalin activity. Physalin H has been shown to modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which are critical subsets of T-cells that orchestrate different types of adaptive immune responses. nih.govfrontiersin.org Specifically, it decreases the secretion of Th1-associated cytokines (IL-2 and IFN-γ) while increasing Th2-associated cytokines (IL-4 and IL-10). nih.gov Moreover, the immunosuppressive effects of Physalin F have been confirmed in a model of delayed-type hypersensitivity, a classic example of a Th1-mediated adaptive immune response. nih.gov These activities suggest that the physalin chemical scaffold has the potential to significantly influence the course and outcome of both innate and adaptive immune responses.

Antimicrobial and Antiparasitic Efficacy of this compound

In addition to their anticancer and immunomodulatory properties, various physalins have been investigated for their efficacy against microbial and parasitic pathogens. nih.gov

While studies specifically detailing the antimicrobial or antiparasitic activity of this compound are not available, research on other physalins has shown promising results. For example, Physalin D has been found to possess antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL. nih.gov

In the realm of antiparasitic activity, several physalins have demonstrated significant efficacy. Physalins B, D, F, and G exhibited in vitro antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. frontiersin.org Furthermore, extensive research has been conducted on the leishmanicidal activity of these compounds. Physalins B and F have been shown to reduce the number of intracellular Leishmania amazonensis and Leishmania major parasites in infected macrophages. nih.govnih.govoup.com Physalin F, in particular, has shown potent activity against various Leishmania species. frontiersin.org These findings highlight the potential of the physalin class of compounds as a source for the development of new antimicrobial and antiparasitic agents. nih.gov

Table 3: Antiparasitic and Antimicrobial Activity of Physalins

Compound(s) Pathogen Activity
Physalin D Gram-positive bacteria Antibacterial nih.gov
Physalins B, D, F, G Plasmodium falciparum Antimalarial frontiersin.org
Physalins B, F Leishmania species Leishmanicidal nih.govoup.com

Antibacterial Mechanisms, including Quorum Sensing Inhibition

There is no specific information available in the current scientific literature detailing the antibacterial mechanisms of this compound, nor are there studies on its potential for quorum sensing inhibition. Research in this area has primarily focused on other physalins, such as physalin H and physalin B, which have been found to suppress the quorum-sensing system in Staphylococcus aureus by inhibiting the binding of the key response regulator AgrA to agr promoters. nih.govfrontiersin.org

Antiparasitic Activities Against Protozoan Pathogens

Detailed studies concerning the antiparasitic activity of this compound against protozoan pathogens are not present in the available scientific research. The antiparasitic effects within this class of compounds have been documented for other physalins, including B, D, F, and G, which have shown activity against pathogens such as Leishmania, Trypanosoma cruzi, and Plasmodium falciparum. nih.govscispace.comresearchgate.net

Neurobiological and Neuroprotective Actions of this compound

Attenuation of Cellular Pyroptosis in Neural Cells

There is no specific research available that investigates the role of this compound in the attenuation of cellular pyroptosis in neural cells. Studies on the neuroprotective effects of physalins related to pyroptosis have been conducted on other compounds in the family, such as Physalin A, which has been shown to suppress oxygen-glucose deprivation/reoxygenation-induced cellular pyroptosis in nerve cells. signavitae.com

Suppression of Inflammatory Responses in Neurological Models

Specific studies on the suppression of inflammatory responses in neurological models by this compound have not been identified in the current body of scientific literature. The anti-inflammatory properties of other physalins, like Physalin A and Physalin D, have been investigated in various inflammatory models, where they have been shown to act through pathways such as the inhibition of NF-κB. researchgate.netnih.gov

Enzyme Inhibition and Other Biological Effects of this compound

Inhibition of Oxidoreductase Enzymes

There is no available data or research that specifically details the inhibitory effects of this compound on oxidoreductase enzymes. A study on the biosynthesis of physalins identified several enzyme classes, including oxidoreductases, as being involved in their complex formation, but did not specify any inhibitory actions by this compound. nih.gov

Interaction with Specific Receptor Systems (e.g., glucocorticoid receptors)

While direct interaction of this compound with specific receptor systems like the glucocorticoid receptors (GR) has not been definitively established in the current body of scientific literature, the steroidal structure of physalins has prompted investigations into their potential interplay with these pathways. Research on related physalins offers some insights into possible indirect mechanisms. For instance, studies on physalins B and F have shown that their anti-inflammatory effects could be reversed by mifepristone (B1683876) (RU-486), a known glucocorticoid receptor antagonist. frontiersin.org This suggests a potential, albeit indirect, link to the glucocorticoid signaling pathway for some physalins.

However, other studies on different physalins, such as physalin E, have indicated that their anti-inflammatory actions are not blocked by mifepristone, suggesting a mechanism of action independent of the glucocorticoid receptor. researchgate.net Given the structural diversity within the physalin family, it is plausible that their interactions with receptor systems vary.

The primary anti-inflammatory mechanism identified for physalins, which may be relevant to this compound, involves the modulation of key inflammatory signaling pathways rather than direct receptor binding. The most consistently reported mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov

Molecular Mechanisms of Action:

This compound has been specifically noted for its inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator. frontiersin.org The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.gov The molecular mechanisms underlying the anti-inflammatory effects of physalins, which may be applicable to this compound, primarily involve the following pathways:

Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus. nih.gov In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. frontiersin.orgnih.gov Studies on physalins, such as physalin A, have demonstrated that they can block the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65. nih.gov This action effectively shuts down the downstream inflammatory cascade.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also crucial in regulating inflammatory responses. nih.gov Some studies on physalin A have shown that it can inhibit the phosphorylation of these MAPK proteins, contributing to its anti-inflammatory effects. nih.gov However, other research indicates that the anti-inflammatory action of physalin A is independent of the MAPK pathway, suggesting that the involvement of this pathway may be cell-type or stimulus-dependent. nih.gov

The inhibitory effect of this compound on nitric oxide production is a key aspect of its biological activity. The table below summarizes the inhibitory concentration (IC50) values for this compound and a related compound, Aromaphysalin B, on NO production in LPS-induced macrophages.

CompoundBiological ActivityCell Line/SystemIC50 (μM)
This compound Inhibition of NO productionLPS-induced macrophages68.50
Aromaphysalin BInhibition of NO productionLPS-induced macrophages29.69

This table presents the half-maximal inhibitory concentration (IC50) of this compound and Aromaphysalin B on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. frontiersin.org

Advanced Analytical Methodologies for Physalin X Research

Chromatographic Techniques for Separation and Quantification of Physalin X in Complex Matrices

Chromatography plays a vital role in separating this compound from other co-occurring compounds in plant extracts or biological samples before detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of physalins. Various stationary phases and mobile phase compositions have been employed depending on the specific physalin and matrix being analyzed. For instance, HPLC with a C18 column and a mobile phase of methanol-aqueous phosphoric acid has been used for the determination of physalins in Physalis alkekengi calyces. researchgate.netpensoft.netpensoft.net Another method utilized an Agilent C18 column with a gradient elution of acetonitrile (B52724) and 0.2% aqueous phosphoric acid for the analysis of multiple physalins. researchgate.netacademicjournals.org

Reported HPLC methods for physalin analysis demonstrate good linearity and recovery rates, indicating their reliability for quantitative analysis. researchgate.netacademicjournals.org

CompoundColumn TypeMobile PhaseDetection Wavelength (nm)Flow Rate (mL/min)Retention Time (min) (Approx.)Linearity Range (µg/mL)Mean Recovery (%)
Physalin AAgilent C18 (150x4.6 mm, 5 µm)Acetonitrile + 0.2% H3PO4 (gradient)350, 2201.027.910 - 12097.59 - 101.04
Physalin OAgilent C18 (150x4.6 mm, 5 µm)Acetonitrile + 0.2% H3PO4 (gradient)350, 2201.033.110 - 12097.59 - 101.04
Physalin PAgilent C18 (150x4.6 mm, 5 µm)Acetonitrile + 0.2% H3PO4 (gradient)350, 2201.032.210 - 12097.59 - 101.04
Physalin BAgilent C18 (250x4.6 mm, 5 µm)Acetonitrile, Methanol (B129727), Water (gradient)2251.0Not specified2.0 - 5094.21 - 105.93
Physalin DAgilent C18 (250x4.6 mm, 5 µm)Acetonitrile, Methanol, Water (gradient)2251.0Not specified10 - 25094.21 - 105.93
Physalin DLiChroCART RP18 (250 × 4 mm, 5 µm)Acetonitrile–H2O (7:3 or 1:1) or MeOH–H2O (4:6)225.40.7 or 0.4Not specifiedNot specifiedNot specified

Note: Retention times can vary depending on specific gradient programs and column conditions.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers improved resolution, speed, and sensitivity compared to conventional HPLC due to smaller particle size columns and higher operating pressures. frontiersin.orgresearchgate.net UHPLC coupled with mass spectrometry (UHPLC-MS/MS or UHPLC-Q-TOF-MS/MS) is particularly powerful for comprehensive profiling and analysis of physalins in complex plant extracts. frontiersin.orgresearchgate.netmdpi.comresearchgate.net An ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) with a gradient elution of methanol and water with 0.1% formic acid has been successfully used for the analysis of physalin metabolites. frontiersin.orgnih.gov

UHPLC methods have been developed for rapid and convenient analysis of physalins, utilizing mass accuracy and diagnostic fragment ions for identification. frontiersin.orgnih.govresearchgate.net

Mass Spectrometry-Based Characterization and Metabolite Profiling

Mass spectrometry provides crucial information about the mass-to-charge ratio of analytes and their fragments, enabling identification and structural elucidation.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) for Structural Elucidation

Q-TOF-MS/MS combines the high resolution and accurate mass capabilities of a time-of-flight analyzer with the fragmentation capabilities of a quadrupole, making it suitable for structural elucidation of complex molecules like physalins. frontiersin.orgresearchgate.netresearchgate.netmdpi.com This technique allows for the determination of elemental composition and provides detailed fragmentation patterns that aid in identifying unknown physalin structures and their derivatives. frontiersin.orgnih.govresearchgate.net

Studies utilizing UPLC-Q-TOF-MS/MS have identified numerous physalin metabolites by analyzing their mass accuracy, diagnostic fragment ions, and common neutral losses. frontiersin.orgnih.govresearchgate.net This approach has been instrumental in exploring the structural diversity of physalins in Physalis species. frontiersin.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS, particularly using triple quadrupole mass analyzers, is highly sensitive and selective, making it ideal for trace analysis and quantification of physalins in complex matrices, including biological samples like plasma. mdpi.comnih.govphytolab.comnih.gov The multiple reaction monitoring (MRM) mode in LC-MS/MS allows for the specific detection and quantification of target analytes by monitoring characteristic fragmentation transitions. mdpi.comnih.gov

A rapid and sensitive LC-MS/MS method has been developed and validated for the quantitation of Physalin A in rat plasma, demonstrating good linearity and sensitivity. mdpi.comnih.gov This method utilized negative ion electrospray ionization and monitored specific MS/MS transitions for Physalin A and an internal standard. mdpi.comnih.gov LC-MS/MS is a powerful tool for pharmacokinetic studies and for analyzing physalins at low concentrations. mdpi.commdpi.comnih.gov

CompoundIonization ModeMS/MS Transitions (m/z)Linearity Range (ng/mL)
Physalin ANegative ESI525.1 > 148.92.00 - 400

Sample Preparation Techniques for this compound Isolation and Analysis

Effective sample preparation is crucial to isolate and concentrate physalins from complex matrices, remove interfering substances, and ensure compatibility with analytical instruments. Common techniques include solvent extraction and solid-phase extraction (SPE).

For the analysis of physalins in plant materials, methods often involve initial extraction with solvents like methanol or ethanol (B145695), followed by purification steps. frontiersin.orgnih.govpensoft.netacademicjournals.orgd-nb.inforasayanjournal.co.in Ultrasonication is frequently used to enhance extraction efficiency. frontiersin.orgnih.govacademicjournals.orgd-nb.info

Solid-phase extraction (SPE) is a valuable technique for further purification and concentration of physalins from crude extracts. frontiersin.orgnih.gov SPE cartridges are used to selectively retain physalins while washing away impurities, followed by elution of the target compounds. frontiersin.orgnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another sample preparation approach that has been applied to the analysis of physalins in plant matrices. pensoft.netpensoft.net This method typically involves extraction with an organic solvent (e.g., acetonitrile), followed by a salting-out step and a dispersive SPE cleanup using sorbents like MgSO4, NaCl, PSA (Primary Secondary Amine), and GCB (Graphitized Carbon Black) to remove water and matrix interferences. pensoft.netpensoft.net The QuEChERS method has been shown to provide good recovery rates for physalins in plant samples. pensoft.netpensoft.net

Solvent-solvent extraction, using different solvents like n-hexane and chloroform, has also been employed to fractionate plant extracts and isolate physalins based on their polarity. d-nb.info

The choice of sample preparation technique depends on the sample matrix, the concentration of this compound, and the analytical method to be used. Effective sample preparation is essential for achieving accurate and reliable results in physalin analysis.

QuEChERS Method Optimization for Plant Extracts

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique, particularly for the analysis of residues in food and agricultural products. Its adaptability makes it suitable for extracting various compounds, including natural products like physalins, from complex plant matrices. The QuEChERS procedure typically involves an initial extraction with an organic solvent, often acetonitrile, followed by a salting-out step to induce phase separation and a dispersive solid-phase extraction (d-SPE) cleanup to remove matrix interferences such as pigments, sugars, and fatty acids pensoft.netajol.infowaters.com.

Optimization of the QuEChERS method for this compound in plant extracts involves tailoring several parameters to maximize extraction efficiency and minimize co-extracted impurities. Key parameters include the choice of extraction solvent, the solvent-to-sample ratio, sonication time, and the composition of salts and d-SPE sorbents. For instance, studies on the extraction of physalins from Physalis angulata have demonstrated that methanol can be an effective extraction solvent, and optimizing the liquid-to-solid ratio is crucial for maximizing analyte recovery pensoft.netpensoft.net. The salting-out step commonly employs anhydrous magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) to enhance the partitioning of analytes into the organic phase pensoft.netajol.info.

The d-SPE cleanup step is critical for removing matrix components that can interfere with downstream analysis, such as chromatographic separation and detection. Common sorbents used in d-SPE for plant extracts include primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) to remove pigments pensoft.netajol.infowaters.com. The specific combination and amounts of these sorbents need to be optimized based on the plant matrix and the target analyte (this compound) to achieve effective cleanup while preventing analyte loss.

An example of QuEChERS optimization for physalins (specifically Physalin B and D) in Physalis angulata leaves involved investigating different extraction solvents (chloroform, ethyl acetate (B1210297), acetone, methanol, ethanol), solid-liquid ratios (1:5 to 1:25 g/mL), sonication time (5 to 25 min), and extraction times. Methanol was found to be the most effective solvent, and a solid-liquid ratio of 1:10 g/mL, sonication for 15 minutes, and three extraction cycles yielded the highest recovery of physalins B and D. The d-SPE cleanup was optimized using a combination of MgSO4, NaCl, PSA, and GCB to effectively reduce impurities pensoft.netpensoft.net. While this study focused on Physalin B and D, the principles of optimization are applicable to this compound, requiring specific adjustments based on its chemical properties.

Solid-Phase Extraction and Other Enrichment Strategies

Solid-Phase Extraction (SPE) is another widely used technique for the extraction and enrichment of analytes from complex matrices. SPE offers advantages in terms of selectivity and cleanup efficiency compared to liquid-liquid extraction. The choice of SPE sorbent depends on the chemical properties of the analyte and the matrix. For physalins, which are generally non-polar to moderately polar steroids, reversed-phase SPE sorbents such as C18 or polymeric phases like Strata-X are often suitable americanpharmaceuticalreview.com.

SPE protocols for this compound would typically involve conditioning the sorbent, loading the sample extract, washing to remove interfering compounds, and eluting the target analyte. Optimization of an SPE method involves selecting the appropriate sorbent, conditioning and washing solvents, and elution solvent to achieve maximum recovery and purity of this compound.

Beyond traditional SPE, other enrichment strategies may be employed, particularly for trace analysis or when dealing with very complex matrices. These can include matrix solid-phase dispersion (MSPD) or the use of novel sorbent materials, such as magnetic nanoparticles coated with specific polymers, which can offer enhanced selectivity and ease of separation xjtu.edu.cn. The goal of these strategies is to concentrate this compound and remove a significant portion of the matrix components that could interfere with subsequent analytical detection.

For example, in a study involving the analysis of physalins in Physalis alkekengi, solid-phase extraction was used as a sample preparation step after ultrasonication-assisted methanol extraction. The SPE was activated with methanol and water, the sample was loaded, and the SPE was washed with methanol before the filtrate was collected for analysis nih.gov. This demonstrates a basic application of SPE for physalins in a plant matrix.

Method Validation and Quality Control for Robust this compound Analysis

To ensure the reliability and accuracy of this compound analysis, rigorous method validation and quality control procedures are essential. Method validation confirms that the analytical method is suitable for its intended purpose, while quality control monitors the performance of the method during routine analysis.

Method validation typically involves evaluating parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery, often following guidelines from regulatory bodies like the Association of Official Analytical Chemists (AOAC) and the International Council for Harmonisation (ICH) pensoft.netpensoft.net.

Selectivity: Demonstrates that the method can accurately measure this compound in the presence of other components in the sample matrix. This is often assessed by analyzing blank matrix samples and samples spiked with this compound and potential interfering compounds.

Linearity: Evaluates the proportional relationship between the analyte concentration and the instrument response over a defined range. This is typically determined by analyzing a series of standard solutions at different concentrations and constructing a calibration curve.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of this compound that can be detected (LOD) and reliably quantified (LOQ) by the method.

Precision: Measures the reproducibility of the method when analyzing replicate samples. It is usually expressed as relative standard deviation (RSD) and assessed at different concentration levels (e.g., intra-day and inter-day precision).

Accuracy: Evaluates how close the measured values are to the true concentration of this compound. This is often determined by analyzing quality control (QC) samples prepared at known concentrations in the sample matrix.

Recovery: Assesses the efficiency of the sample preparation method in extracting this compound from the matrix. This is typically determined by spiking blank matrix samples with known amounts of this compound before extraction and comparing the measured concentration to the spiked amount.

Quality control procedures involve analyzing QC samples alongside the unknown samples during each analytical run. These QC samples are prepared at different concentration levels (e.g., low, medium, and high) in the same matrix as the samples. By monitoring the results of the QC samples, analysts can ensure that the method is performing within acceptable limits and that the results for the unknown samples are reliable mdpi.com.

For example, a validated HPLC-DAD method for the quantification of Physalin B and D in Physalis angulata demonstrated good recovery ranging from 94.21% to 105.93% and RSD values between 1.20% and 2.31%. The LOD and LOQ were determined to be 0.4 mg/kg and 2.4 mg/kg, respectively pensoft.netpensoft.net. Similar validation parameters would be determined for a method developed for this compound.

Application of Metabolomics and Chemometrics in this compound Research

Metabolomics and chemometrics are powerful tools that can be applied to this compound research to gain a comprehensive understanding of its occurrence, variations, and potential biological roles within complex biological systems.

Metabolomics involves the comprehensive analysis of all metabolites present in a biological sample. When applied to Physalis plants, metabolomics can provide a global view of the chemical composition, including the diversity and relative abundance of various physalins and other compounds nih.govfrontiersin.orgresearchgate.netresearchgate.net. By comparing the metabolomic profiles of different Physalis species, different plant parts, or plants grown under different conditions, researchers can identify factors influencing the production and accumulation of this compound. Techniques like UPLC-Q-TOF-MS/MS are commonly used in metabolomics studies of physalins due to their ability to provide high-resolution mass spectral data for identification and relative quantification of numerous metabolites nih.govfrontiersin.orgresearchgate.netnih.gov.

Chemometrics encompasses the application of mathematical and statistical methods to chemical data. In the context of this compound research and metabolomics, chemometrics is essential for processing, analyzing, and interpreting large and complex datasets generated by analytical techniques. Common chemometric techniques include:

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised classification technique used to identify variables (metabolites) that are most responsible for the differences between predefined groups of samples (e.g., different Physalis species or plant parts) researchgate.netfrontiersin.orgbiospec.net.

Hierarchical Clustering Analysis (HCA): A method for grouping samples or variables based on their similarity.

By integrating metabolomics data with chemometric analysis, researchers can:

Identify potential biomarkers related to the presence or concentration of this compound.

Discriminate between different sources of physalins.

Explore correlations between the levels of this compound and other metabolites.

Investigate the impact of genetic or environmental factors on this compound production.

Link chemical profiles to biological activities.

For instance, metabolomics combined with chemometrics has been used to profile metabolites in different parts of Physalis pruinosa, identifying various compound classes including physalins researchgate.net. Another study utilized untargeted metabolomics and chemometrics to differentiate between organic and conventionally grown Physalis peruviana fruits, identifying specific withanolides and fatty acyl glycosides as tentative markers researchgate.net. While these studies may not have focused specifically on this compound, they demonstrate the power of this integrated approach for studying the complex chemistry of Physalis species and can be readily applied to this compound research. Network pharmacology also utilizes computational approaches to explore interactions between phytochemicals and biological targets, which can be informed by the identification of compounds like physalins through metabolomics pensoft.netzenodo.org.

The application of metabolomics and chemometrics provides a holistic perspective on this compound within its biological context, complementing targeted analytical methods and facilitating the discovery of new insights into its chemistry and potential significance.

Data Table Example (Illustrative - Data adapted from general physalin analysis studies):

Analytical ParameterThis compound Method (Hypothetical)Related Physalin Method (e.g., Physalin B/D) pensoft.netpensoft.net
LODX mg/kg0.4 mg/kg
LOQY mg/kg2.4 mg/kg
RecoveryZ %94.21 – 105.93 %
Intra-day PrecisionRSD A %1.20 – 2.31 %
Inter-day PrecisionRSD B %Not specified in snippet
Linearity (Range)C - D ng/mL or µg/mLNot specified in snippet

Future Directions and Research Perspectives for Physalin X

Elucidation of Remaining Unknown Steps in Physalin X Biosynthesis

The biosynthetic pathway of physalins, including this compound, is a complex process that is not yet fully understood. nih.gov While it is established that the pathway originates from the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, leading to the key intermediate lanosterol (B1674476), the subsequent steps are still under investigation. frontiersin.orgmdpi.com Current research suggests that withanolides and withaphysalins are crucial intermediates in the formation of the physalin skeleton. frontiersin.orgnih.govfrontiersin.org

Future research must focus on identifying the specific enzymes and genetic machinery responsible for the conversion of these intermediates into this compound. The key transformations from the basic steroid precursor to the highly oxidized and rearranged structure of physalins involve a series of hydroxylation, epoxidation, cyclization, and cleavage reactions. frontiersin.orgnih.gov Pinpointing the precise sequence of these events and the enzymes that catalyze them, likely cytochrome P450 monooxygenases and other oxidative enzymes, is a primary goal. numberanalytics.com A significant knowledge gap exists in the steps leading from 24-methyldesmosterol (B1221264) to the final physalin structures. nih.gov Unraveling these unknown steps is fundamental for any future efforts in metabolic engineering and synthetic biology. nih.gov

Table 1: Known and Postulated Stages in Physalin Biosynthesis

StagePrecursor(s)Key IntermediatesKnown/Postulated EnzymesStatus
Upstream Pathway Acetyl-CoA, Pyruvate (B1213749), Glyceraldehyde-3-phosphateIPP, DMAPP, LanosterolHMGR, DXR, Squalene (B77637) synthase, Cycloartenol (B190886) synthaseWell-established nih.govresearchgate.net
Intermediate Formation Lanosterol24-methylenecholesterol (B1664013), Withanolides, WithaphysalinsSterol methyl transferase, Cytochrome P450sPartially understood frontiersin.orgnih.govnih.gov
Final this compound Formation Withanolide/Withaphysalin precursorsSpecific oxidized intermediatesUnknown Cytochrome P450s, Dehydrogenases, etc.Largely unknown nih.govmit.edu

Data sourced from multiple studies on withanolide and physalin biosynthesis. frontiersin.orgnih.govnih.govresearchgate.netnih.govmit.edu

Development of Novel Synthetic Pathways for this compound and Its Complex Analogues

The chemical synthesis of physalins like this compound is exceptionally challenging due to their complex, highly oxygenated, and stereochemically rich structures. nih.gov To date, a complete total synthesis has not been reported for many physalins. nih.gov Future research should be directed towards developing innovative and efficient synthetic strategies. This could involve novel methodologies for constructing the characteristic 13,14-seco-16,24-cycloergostane skeleton. nih.gov

Furthermore, the development of synthetic pathways would not only provide a reliable source of this compound for research but also enable the creation of a library of complex analogues. By systematically modifying the this compound scaffold, medicinal chemists can explore structure-activity relationships (SAR), potentially leading to the discovery of new compounds with enhanced potency or novel biological activities. nih.gov Chemoenzymatic approaches, combining the precision of biological catalysts with the versatility of chemical synthesis, could offer a promising route to overcome the hurdles of full chemical synthesis.

In-depth Mechanistic Studies at the Cellular and Subcellular Levels

While physalins, as a class, are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects, the specific molecular mechanisms of this compound are not well-defined. ontosight.ainih.gov In-depth studies are required to identify its direct molecular targets and elucidate its impact on cellular signaling pathways.

Future investigations should aim to understand how this compound interacts with key cellular components. For instance, studies on other physalins have shown modulation of pathways such as NF-κB, which is crucial in inflammation. nih.govresearchgate.net Research is needed to determine if this compound shares these targets or possesses a unique mechanism of action. Techniques such as cellular thermal shift assays (CETSA), affinity chromatography, and computational docking studies could be employed to identify direct binding partners. nih.gov Understanding its subcellular localization and effects on organelles like mitochondria will also be crucial to painting a complete picture of its biological function. nih.gov

Integration of Omics Technologies for Systems-Level Understanding

A systems-level understanding of this compound's biological effects can be achieved through the integration of various "omics" technologies. nih.gov Transcriptomics, proteomics, and metabolomics can provide a global snapshot of the cellular response to this compound treatment.

Transcriptomics (RNA-seq): Can reveal changes in gene expression, helping to identify pathways and biological processes modulated by the compound. This approach has been used to mine for genes involved in physalin biosynthesis. frontiersin.org

Proteomics: Can identify changes in protein levels and post-translational modifications, offering insights into the functional consequences of gene expression changes.

Metabolomics: Can map the alterations in the cellular metabolome, revealing shifts in metabolic pathways and identifying potential biomarkers of this compound activity. frontiersin.orgnih.gov

By integrating data from these different omics layers, researchers can construct comprehensive models of this compound's mechanism of action, moving beyond a single-target perspective to a more holistic view of its cellular impact. nih.gov

Exploration of Synergistic Biological Activities of this compound with Other Compounds

Combination therapy is a cornerstone of modern medicine, and exploring the synergistic potential of this compound with other therapeutic agents is a promising avenue of research. Studies on other physalins have demonstrated synergistic effects when combined with existing drugs. For example, Physalin F showed a synergistic immunosuppressive effect with dexamethasone. mdpi.com Another study found that an extract rich in physalins acted synergistically with the anti-parasitic drug benznidazole. mdpi.com

Future research should systematically screen for synergistic interactions between this compound and a wide range of compounds, including conventional chemotherapeutics, anti-inflammatory drugs, and other natural products. Such combinations could potentially enhance therapeutic efficacy, reduce required dosages, and overcome drug resistance. Isobologram analysis is a standard method to quantitatively assess whether the combined effect of two compounds is synergistic, additive, or antagonistic. mdpi.com

Sustainable Sourcing and Optimized Production Strategies for this compound

The natural abundance of specific physalins like this compound in plants can be low and variable, making sustainable sourcing a significant challenge. mdpi.com Over-harvesting of medicinal plants also poses an ecological threat. mdpi.com Therefore, developing sustainable and optimized production strategies is critical for the future of this compound research and potential commercialization.

Biotechnological approaches offer a promising alternative to wild harvesting. mdpi.comnih.gov These strategies include:

Plant Cell and Tissue Culture: Techniques like cell suspension and hairy root cultures can be optimized for the large-scale production of withanolides and physalins in controlled bioreactor environments. nih.govbbrc.in

Metabolic Engineering and Synthetic Biology: Once the biosynthetic pathway of this compound is fully elucidated, the responsible genes can be transferred to microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govnih.gov These engineered microbes could then be used for scalable and sustainable fermentation-based production of this compound or its key precursors. mit.edubiorxiv.org

Elicitation and Precursor Feeding: The application of elicitors (biotic or abiotic stressors) or feeding precursor molecules into plant cell cultures can significantly enhance the yield of desired secondary metabolites. nih.govresearchgate.net

These advanced production methods will be essential to provide a consistent and environmentally friendly supply of this compound for extensive preclinical and clinical evaluation. mdpi.com

Q & A

Basic Research Questions

Q. What established spectroscopic and chromatographic methods are recommended for characterizing Physalin X, and how should researchers validate these techniques?

  • Methodology : this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). Chromatographic techniques like HPLC-DAD or UPLC-ESI-MS/MS are used for purity assessment. Validation should follow ICH guidelines, including parameters like linearity (R² ≥ 0.995), limit of detection (LOD), and precision (RSD < 5%) .
  • Data Interpretation : Cross-reference spectral data with published Physalin analogs (e.g., Physalins A–F) to confirm novel structural features. Use computational tools like ACD/Labs or MestReNova for peak assignment .

Q. How should researchers design initial bioactivity assays for this compound while controlling for cytotoxicity?

  • Experimental Design : Prioritize in vitro assays (e.g., MTT or resazurin assays) using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selective cytotoxicity. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤ 0.1%) .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Report dose-response curves and calculate selectivity indices (SI = IC₅₀ non-cancerous / IC₅₀ cancerous) to evaluate therapeutic potential .

Advanced Research Questions

Q. What analytical frameworks resolve contradictions in reported mechanisms of action for this compound?

  • Conflict Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental reproducibility. For example, discrepancies in apoptosis induction (e.g., caspase-3 vs. PARP cleavage) may arise from cell-type specificity. Validate findings using orthogonal methods (flow cytometry for apoptosis, Western blotting for protein expression) .
  • Meta-Analysis : Perform systematic reviews using PRISMA guidelines to aggregate data from multiple studies. Use forest plots to visualize effect sizes and heterogeneity (I² statistic) .

Q. How can this compound’s pharmacological data be integrated with existing literature to identify novel therapeutic targets?

  • Literature Synthesis : Conduct a co-citation analysis using tools like VOSviewer to map connections between this compound and pathways (e.g., NF-κB, MAPK). Cross-reference with databases like ChEMBL or PubChem BioAssay to identify understudied targets .
  • Hypothesis Generation : Use the PICO framework (Population: disease models; Intervention: this compound; Comparison: standard drugs; Outcome: biomarker modulation) to design mechanistic studies. For example, explore synergies with checkpoint inhibitors in immunotherapy-resistant cancers .

Methodological Challenges and Solutions

Q. What strategies optimize this compound extraction protocols while minimizing compound degradation?

  • Extraction Optimization : Compare maceration, Soxhlet, and ultrasound-assisted extraction (UAE) using response surface methodology (RSM). Monitor degradation via LC-MS stability studies under varying pH/temperature .
  • Standardization : Report yields as % w/w of dry plant material. Include a stability-indicating assay (e.g., forced degradation under UV/heat) to validate protocol robustness .

Q. How should researchers address variability in this compound’s bioavailability across preclinical models?

  • Pharmacokinetic Design : Use LC-MS/MS to quantify this compound in plasma/tissue homogenates after oral vs. intraperitoneal administration in rodents. Apply non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂ calculations .
  • Formulation Strategies : Test nanoencapsulation (e.g., liposomes, PLGA nanoparticles) to enhance solubility. Compare bioavailability via paired t-tests (p < 0.05) .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in this compound experiments?

  • Detailed Reporting : Follow the ARRIVE 2.0 guidelines for preclinical studies. Include raw data (e.g., NMR spectra, cell viability counts) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Cross-Validation : Replicate key findings in ≥2 independent labs. Use standardized cell lines from repositories like ATCC and disclose batch numbers .

Future Directions

Q. How can unresolved questions about this compound’s immunomodulatory effects guide future studies?

  • Mechanistic Probes : Perform RNA-seq on treated immune cells (e.g., PBMCs) to identify differentially expressed genes (DEGs). Validate pathways via CRISPR/Cas9 knockout models .
  • Collaborative Frameworks : Propose multi-center trials through platforms like ClinicalTrials.gov for translational research. Use the SPIRIT checklist for trial protocol rigor .

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